(2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine
Overview
Description
(2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine is a chiral compound that features a trifluoromethyl group, a phenyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine typically involves the reaction of trifluoroacetaldehyde with amino acids or other nucleophiles. For example, the reaction of trifluoroacetaldehyde hydrate with L-cysteine forms stable adducts, which can be further processed to yield the desired oxazolidine compound . The reaction conditions often include a buffered solution at a specific pH and temperature to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to a variety of substituted oxazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions include oxazolidinones, reduced oxazolidine derivatives, and various substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazolidine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-(Trifluoromethyl)thiazolidine-4-carboxylic acid: This compound shares the trifluoromethyl group and a similar ring structure but differs in the presence of a thiazolidine ring instead of an oxazolidine ring.
(2R,4R)-4-Hydroxy-6-oxo-tetrahydro-pyran-2-yl: This compound has a similar stereochemistry but features a different ring system and functional groups.
Uniqueness
(2R,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine is unique due to the combination of its trifluoromethyl group, phenyl group, and oxazolidine ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-14-8(6-15-9)7-4-2-1-3-5-7/h1-5,8-9,14H,6H2/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZQDMRRNOKEII-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(O1)C(F)(F)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@H](O1)C(F)(F)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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